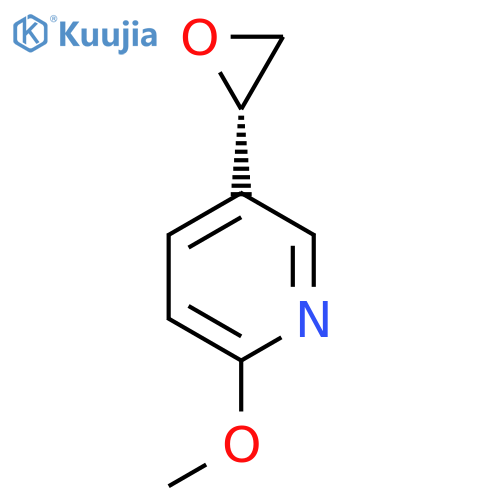

Cas no 2227749-25-7 (2-methoxy-5-(2S)-oxiran-2-ylpyridine)

2-methoxy-5-(2S)-oxiran-2-ylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-5-(2S)-oxiran-2-ylpyridine

- EN300-1804005

- 2227749-25-7

- 2-methoxy-5-[(2S)-oxiran-2-yl]pyridine

-

- インチ: 1S/C8H9NO2/c1-10-8-3-2-6(4-9-8)7-5-11-7/h2-4,7H,5H2,1H3/t7-/m1/s1

- InChIKey: BUKBZLOAGUMKLB-SSDOTTSWSA-N

- ほほえんだ: O1C[C@@H]1C1C=NC(=CC=1)OC

計算された属性

- せいみつぶんしりょう: 151.063328530g/mol

- どういたいしつりょう: 151.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

2-methoxy-5-(2S)-oxiran-2-ylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1804005-2.5g |

2-methoxy-5-[(2S)-oxiran-2-yl]pyridine |

2227749-25-7 | 2.5g |

$2071.0 | 2023-09-19 | ||

| Enamine | EN300-1804005-0.1g |

2-methoxy-5-[(2S)-oxiran-2-yl]pyridine |

2227749-25-7 | 0.1g |

$930.0 | 2023-09-19 | ||

| Enamine | EN300-1804005-10g |

2-methoxy-5-[(2S)-oxiran-2-yl]pyridine |

2227749-25-7 | 10g |

$4545.0 | 2023-09-19 | ||

| Enamine | EN300-1804005-5g |

2-methoxy-5-[(2S)-oxiran-2-yl]pyridine |

2227749-25-7 | 5g |

$3065.0 | 2023-09-19 | ||

| Enamine | EN300-1804005-1.0g |

2-methoxy-5-[(2S)-oxiran-2-yl]pyridine |

2227749-25-7 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1804005-0.5g |

2-methoxy-5-[(2S)-oxiran-2-yl]pyridine |

2227749-25-7 | 0.5g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1804005-10.0g |

2-methoxy-5-[(2S)-oxiran-2-yl]pyridine |

2227749-25-7 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1804005-1g |

2-methoxy-5-[(2S)-oxiran-2-yl]pyridine |

2227749-25-7 | 1g |

$1057.0 | 2023-09-19 | ||

| Enamine | EN300-1804005-5.0g |

2-methoxy-5-[(2S)-oxiran-2-yl]pyridine |

2227749-25-7 | 5g |

$4475.0 | 2023-06-02 | ||

| Enamine | EN300-1804005-0.05g |

2-methoxy-5-[(2S)-oxiran-2-yl]pyridine |

2227749-25-7 | 0.05g |

$888.0 | 2023-09-19 |

2-methoxy-5-(2S)-oxiran-2-ylpyridine 関連文献

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Wei Chen Nanoscale, 2015,7, 6957-6990

2-methoxy-5-(2S)-oxiran-2-ylpyridineに関する追加情報

Recent Advances in the Study of 2-Methoxy-5-(2S)-oxiran-2-ylpyridine (CAS: 2227749-25-7)

The compound 2-methoxy-5-(2S)-oxiran-2-ylpyridine (CAS: 2227749-25-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This epoxide-containing pyridine derivative is being investigated for its unique reactivity and biological activity, particularly in the context of covalent inhibitor design and targeted therapeutics. Recent studies have focused on its synthesis, structural characterization, and preliminary biological evaluations, shedding light on its promising pharmacological properties.

A key area of research has been the exploration of 2-methoxy-5-(2S)-oxiran-2-ylpyridine as a versatile building block for the development of covalent inhibitors. The (2S)-oxiran-2-yl (epoxide) moiety is known to react with nucleophilic residues in biological targets, such as cysteine or lysine, enabling the formation of irreversible or slowly reversible covalent bonds. This property has been leveraged in the design of inhibitors targeting various enzymes, including kinases and proteases, where conventional non-covalent inhibitors may face limitations in potency or selectivity.

Recent synthetic efforts have focused on optimizing the preparation of 2-methoxy-5-(2S)-oxiran-2-ylpyridine to improve yield and enantiomeric purity. A 2023 study published in the Journal of Medicinal Chemistry reported an efficient asymmetric synthesis route starting from 5-bromo-2-methoxypyridine, involving a palladium-catalyzed cross-coupling followed by Sharpless asymmetric epoxidation. This method achieved the target compound in 65% overall yield with >99% enantiomeric excess, addressing previous challenges in obtaining the (S)-enantiomer in high purity.

Biological evaluations have revealed interesting activity profiles for derivatives of 2-methoxy-5-(2S)-oxiran-2-ylpyridine. In a recent screen against a panel of 50 kinases, several epoxide-containing analogs demonstrated selective inhibition of JAK3 and EGFR mutant forms, with IC50 values in the low micromolar range. The covalent binding mechanism was confirmed through mass spectrometry studies showing adduct formation with catalytic cysteine residues. These findings suggest potential applications in oncology, particularly for resistant forms of cancer where covalent inhibition may overcome mutation-induced drug resistance.

Beyond kinase inhibition, researchers have explored the use of 2-methoxy-5-(2S)-oxiran-2-ylpyridine in the development of antimicrobial agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that epoxide-containing pyridine derivatives showed promising activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 2.5 μg/mL. The proposed mechanism involves covalent modification of essential bacterial enzymes, offering a potential strategy to combat antibiotic resistance.

Structural studies using X-ray crystallography and NMR spectroscopy have provided valuable insights into the molecular interactions of 2-methoxy-5-(2S)-oxiran-2-ylpyridine with biological targets. The methoxy group at the 2-position appears to play a crucial role in orienting the molecule for optimal epoxide reactivity, while the pyridine nitrogen participates in key hydrogen bonding interactions that contribute to binding affinity and selectivity.

Despite these promising developments, challenges remain in the clinical translation of compounds derived from 2-methoxy-5-(2S)-oxiran-2-ylpyridine. Issues such as off-target reactivity, metabolic stability, and potential immunogenicity of covalent adducts require careful consideration in drug design. Recent efforts have focused on developing pro-drug strategies and targeted delivery systems to mitigate these concerns while maintaining therapeutic efficacy.

In conclusion, 2-methoxy-5-(2S)-oxiran-2-ylpyridine (CAS: 2227749-25-7) represents a valuable scaffold in medicinal chemistry with diverse applications in drug discovery. Ongoing research continues to explore its potential in various therapeutic areas, with particular emphasis on overcoming the limitations of current treatment options through innovative covalent inhibition strategies. As synthetic methods improve and our understanding of its biological interactions deepens, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

2227749-25-7 (2-methoxy-5-(2S)-oxiran-2-ylpyridine) 関連製品

- 2034526-58-2(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide)

- 1269294-34-9(1-(2-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole)

- 1895506-59-8(1-(2,6-difluoro-3-methylphenyl)propan-2-ol)

- 2648956-40-3(2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride)

- 1274052-38-8(ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate)

- 1804715-56-7(5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide)

- 2224299-91-4(2-Ethyl-6-methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione)

- 1172969-12-8(1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride)

- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)

- 941876-51-3(N-(2,3-dimethylphenyl)-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)